1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine
Description
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl and a 2-nitrophenyl group. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-15-14(21-16-10)11-5-6-12(13(9-11)18(19)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOJVWXZCWVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation.
Piperidine Substitution: The final step involves the substitution of the piperidine ring onto the oxadiazole-nitrophenyl intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common reagents and conditions include acidic or basic environments, varying temperatures, and specific catalysts to drive these reactions . Major products formed include amines, oxides, and substituted derivatives .
Scientific Research Applications
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent due to the biological activity of the oxadiazole moiety.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
These interactions are facilitated by the electronic properties of the oxadiazole and nitrophenyl groups, which enhance binding affinity and specificity .
Comparison with Similar Compounds
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.
1,3,4-Oxadiazole: Exhibits similar biological activities but differs in its electronic properties and reactivity.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
